molecular formula C18H11Cl4NO3 B455600 5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide

5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide

Cat. No.: B455600
M. Wt: 431.1g/mol
InChI Key: UBHSSSJPSHAUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of multiple chlorinated phenyl groups and a furan ring, making it a compound of interest in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with 2,4-dichloroaniline to form the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide is unique due to its specific combination of chlorinated phenyl groups and a furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H11Cl4NO3

Molecular Weight

431.1g/mol

IUPAC Name

5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H11Cl4NO3/c19-10-2-5-15(14(22)7-10)23-18(24)16-6-3-12(26-16)9-25-17-8-11(20)1-4-13(17)21/h1-8H,9H2,(H,23,24)

InChI Key

UBHSSSJPSHAUFA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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